4-(3-Bromophenyl)oxane-4-carbonitrile
Overview
Description
The compound "4-(3-Bromophenyl)oxane-4-carbonitrile" is not directly mentioned in the provided papers. However, related compounds and methodologies that could be relevant to the synthesis, molecular structure analysis, and chemical reactions of similar bromophenyl carbonitriles are discussed. These papers provide insights into the chemical properties and potential synthetic routes that could be applied to the compound .
Synthesis Analysis
The synthesis of bromophenyl carbonitriles and related compounds often involves multicomponent reactions, as seen in the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, which was achieved using 3-bromobenzaldehyde, malononitrile, and dimedone with urea as a catalyst . Similarly, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles involved a Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of bromophenyl carbonitriles is often characterized using X-ray crystallography. For instance, the crystal structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was determined, revealing intermolecular hydrogen bonding interactions within the crystal lattice . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of bromophenyl carbonitriles can be inferred from the reactions of similar compounds. For example, the transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles under the action of Lawesson's reagent leads to the formation of disulfanediylbis(1H-pyrroles) . The bromo derivatives of 4-oxo-1,2,6-triaryl-1-cyclohexanecarbonitriles undergo dehydrobromination to yield cyclohexadienones, indicating the potential for bromophenyl carbonitriles to participate in elimination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl carbonitriles can be deduced from the properties of structurally related compounds. For instance, the crystal structure of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile shows intermolecular interactions that could influence the compound's solubility and melting point . The electrocatalytic assembly of aldehydes with malononitrile suggests that similar carbonitriles might be synthesized under mild conditions, which could affect their stability and reactivity .
Scientific Research Applications
Optoelectronic and Charge Transport Properties
- Optoelectronic Applications : Studies like those conducted by Irfan et al. (2020) focus on compounds similar to 4-(3-Bromophenyl)oxane-4-carbonitrile, exploring their optoelectronic properties. These compounds have potential as multifunctional materials due to their favorable electronic and optical properties (Irfan et al., 2020).
Molecular Structure and Synthesis
- Crystal Structure Analysis : Research like that of Naghiyev et al. (2022) provides insight into the crystal structures of related carbonitrile compounds. Such studies are crucial for understanding the molecular arrangement and potential applications (Naghiyev et al., 2022).
- Synthesis Techniques : Papers like the one by Kobayashi et al. (2015) discuss the synthesis of compounds structurally similar to this compound, highlighting methods for creating complex carbonitrile structures (Kobayashi et al., 2015).
Liquid Crystal Applications
- Liquid Crystal Behavior : Studies such as those by Alici and Karatas (2016) investigate the synthesis and characterization of liquid crystal aldoximes and ethers related to this compound. These findings are significant in the development of new liquid crystal materials (Alici & Karatas, 2016).
Electrocatalytic Properties
- Electrocatalytic Applications : Vafajoo et al. (2014) discuss the electrocatalytic assembly of compounds, which can include carbonitrile derivatives. This research is relevant for developing new catalytic processes (Vafajoo et al., 2014).
properties
IUPAC Name |
4-(3-bromophenyl)oxane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJZXXLNCGFDPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466612 | |
Record name | 4-(3-bromophenyl)oxane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
245439-36-5 | |
Record name | 4-(3-bromophenyl)oxane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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